Cas no 2418650-18-5 (tert-butyl 5-formyl-2-methyl-3-2-(trimethylsilyl)ethynylbenzoate)

tert-butyl 5-formyl-2-methyl-3-[2-(trimethylsilyl)ethynyl]benzoateは、高度に特殊化された芳香族化合物であり、有機合成中間体として重要な役割を果たします。この化合物は、tert-butyl ester基、formyl基、およびtrimethylsilyl-protected ethynyl基という複数の官能基を有しており、多様な変換反応に適しています。特に、trimethylsilyl-protected alkyne基は脱保護後にさらに反応性の高いalkyne基を生成可能で、クロスカップリング反応や環化反応などに有用です。tert-butyl ester基は酸性条件下での脱保護が容易であり、carboxylic acidへの変換が可能です。formyl基は還元や縮合反応の起点として利用できます。これらの特徴から、医薬品中間体や機能性材料の合成において優れたビルディングブロックとしての潜在性を有しています。

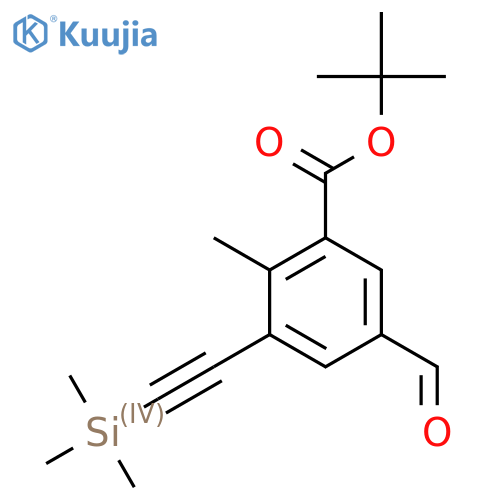

2418650-18-5 structure

商品名:tert-butyl 5-formyl-2-methyl-3-2-(trimethylsilyl)ethynylbenzoate

tert-butyl 5-formyl-2-methyl-3-2-(trimethylsilyl)ethynylbenzoate 化学的及び物理的性質

名前と識別子

-

- 2418650-18-5

- EN300-26627620

- tert-butyl 5-formyl-2-methyl-3-[2-(trimethylsilyl)ethynyl]benzoate

- tert-butyl 5-formyl-2-methyl-3-2-(trimethylsilyl)ethynylbenzoate

-

- インチ: 1S/C18H24O3Si/c1-13-15(8-9-22(5,6)7)10-14(12-19)11-16(13)17(20)21-18(2,3)4/h10-12H,1-7H3

- InChIKey: RUWRNVRMFNATDA-UHFFFAOYSA-N

- ほほえんだ: [Si](C#CC1=CC(C=O)=CC(C(=O)OC(C)(C)C)=C1C)(C)(C)C

計算された属性

- せいみつぶんしりょう: 316.14947116g/mol

- どういたいしつりょう: 316.14947116g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 22

- 回転可能化学結合数: 6

- 複雑さ: 484

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 43.4Ų

tert-butyl 5-formyl-2-methyl-3-2-(trimethylsilyl)ethynylbenzoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-26627620-1.0g |

tert-butyl 5-formyl-2-methyl-3-[2-(trimethylsilyl)ethynyl]benzoate |

2418650-18-5 | 95.0% | 1.0g |

$0.0 | 2025-03-20 | |

| Enamine | EN300-26627620-1g |

tert-butyl 5-formyl-2-methyl-3-[2-(trimethylsilyl)ethynyl]benzoate |

2418650-18-5 | 1g |

$0.0 | 2023-09-12 |

tert-butyl 5-formyl-2-methyl-3-2-(trimethylsilyl)ethynylbenzoate 関連文献

-

Romain Besnard,Guilhem Arrachart,Julien Cambedouzou,Stéphane Pellet-Rostaing RSC Adv., 2015,5, 57521-57531

-

Jinhong Gao,Zhuoru Li,Ouyang Zhang,Chuanliu Wu,Yibing Zhao Analyst, 2017,142, 1084-1090

-

Ingolf Kahle,Oliver Tröber,Hannes Richter,Stefan Spange New J. Chem., 2013,37, 1479-1485

2418650-18-5 (tert-butyl 5-formyl-2-methyl-3-2-(trimethylsilyl)ethynylbenzoate) 関連製品

- 565207-38-7(N,N-diethyl-3-4-(prop-2-en-1-yl)-5-sulfanyl-4H-1,2,4-triazol-3-ylbenzene-1-sulfonamide)

- 2060063-92-3(1-(piperidin-3-yl)piperidin-2-one dihydrochloride)

- 493035-82-8((4-hydroxy-2-methylphenyl)boronic acid)

- 899991-10-7(1-(3-fluorophenyl)methyl-N-(3-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide)

- 2227982-18-3(rac-2-(1R,3S)-3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidocyclopentylacetic acid)

- 1671064-19-9(Methyl 5-(benzyloxy)-2-methyl-1H-indole-3-carboxylate)

- 850189-76-3(N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)benzenesulfonamide)

- 1187933-35-2(5-Bromo-1-methylquinolin-2(1H)-one)

- 2227815-86-1(rac-(1R,2S)-2-(2-bromo-6-methoxyphenyl)cyclopropan-1-amine)

- 1267109-65-8(5-Thiazoleacetic acid, 2-(aminomethyl)-4-methyl-)

推奨される供給者

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬